Cyclopropylmethyl 3-oxobutanoate
Description
Cyclopropylmethyl 3-oxobutanoate is an ester derivative of 3-oxobutanoic acid, where the ester moiety is a cyclopropylmethyl group. Its structural uniqueness lies in the cyclopropylmethyl group, which confers steric hindrance and electronic effects distinct from simpler alkyl esters like ethyl or methyl.
Properties
CAS No. |
86780-84-9 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
cyclopropylmethyl 3-oxobutanoate |
InChI |
InChI=1S/C8H12O3/c1-6(9)4-8(10)11-5-7-2-3-7/h7H,2-5H2,1H3 |
InChI Key |
FMUYIGXRJZYUOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCC1CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Other 3-Oxobutanoate Esters
Ethyl 3-Oxobutanoate (Ethyl Acetoacetate)
- Molecular Formula : C₆H₁₀O₃
- Key Properties : Widely used as a precursor in organic synthesis, particularly for 1,4-dihydropyridines (e.g., intermediates in Mito-DHP1–3 synthesis) .
- Reactivity: Undergoes hydrolysis under basic conditions to form 3-oxobutanoic acid. The ethyl group offers moderate steric hindrance, balancing reactivity and stability.
- Biological Relevance : Common in prodrug formulations due to efficient enzymatic hydrolysis.
Methyl 2-Benzoylamino-3-Oxobutanoate
- Molecular Formula: C₁₂H₁₃NO₄
- Key Properties: Features a benzoylamino substituent, enhancing its role in condensation reactions with aromatic amines (e.g., forming but-2-enoate derivatives) .
- Reactivity : Reacts with amines under acidic catalysis (e.g., PTSA in benzene), highlighting the influence of electron-withdrawing groups on reaction kinetics.
Cyclopropylmethyl 3-Oxobutanoate
- Molecular Formula : C₈H₁₂O₃ (inferred)
- This could enhance metabolic stability in vivo.
- Synthetic Utility: Likely synthesized via analogous routes to ethyl 3-oxobutanoate, with cyclopropylmethanol replacing ethanol in esterification.
Table 1: Comparative Data for 3-Oxobutanoate Esters
Comparison with Cyclopropylmethyl-Containing Compounds
Cyclopropylmethyl Ethylphosphonofluoridate
17-(Cyclopropylmethyl)-4,5α-Epoxy-3,14-Dihydroxymorphinan-6-One Hydrochloride (Naltrexone Hydrochloride)
- Molecular Formula: C₂₀H₂₃NO₄·HCl
- Key Properties : The cyclopropylmethyl group is critical for opioid receptor antagonism, demonstrating how this substituent can dictate bioactivity.
Table 2: Cyclopropylmethyl Group Impact Across Compound Classes
Research Findings and Implications
- Synthetic Pathways: this compound likely follows esterification routes similar to ethyl 3-oxobutanoate, with cyclopropylmethanol as the alcohol source .
- Reactivity Trends : The cyclopropane ring may slow hydrolysis compared to linear alkyl esters, making it advantageous for prodrug designs requiring delayed release.
- Biological Relevance: While phosphonofluoridates (e.g., ) highlight toxicity risks, cyclopropylmethyl esters could offer safer profiles with tunable stability.
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